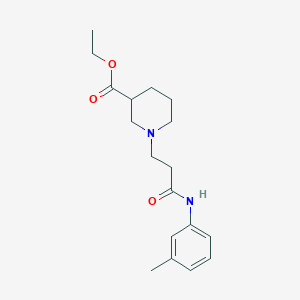
1-(2-m-Tolylcarbamoyl-ethyl)-piperidine-3-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-m-Tolylcarbamoyl-ethyl)-piperidine-3-carboxylic acid ethyl ester, commonly known as MTPEE, is a chemical compound that belongs to the family of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry and drug discovery. MTPEE is a versatile molecule that can be synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of MTPEE is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of prostaglandins, which are known to play a key role in inflammation and pain. MTPEE has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
MTPEE has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to exhibit anticonvulsant activity and to have potential antitumor and antiviral activities. MTPEE has been found to be relatively safe and well-tolerated in animal studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
MTPEE is a versatile molecule that can be synthesized using various methods, making it easily accessible for research purposes. It has been extensively studied, and its mechanism of action and physiological effects are well-understood. However, the limitations of MTPEE include its relatively low potency compared to other compounds with similar activities, and its limited selectivity for specific targets.
Zukünftige Richtungen
There are several future directions for the research of MTPEE. One potential direction is the synthesis of novel derivatives of MTPEE with improved potency and selectivity. Another direction is the investigation of the potential antiviral activity of MTPEE and its derivatives against emerging viral infections. Additionally, the development of MTPEE-based drug delivery systems and the investigation of its pharmacokinetics and pharmacodynamics in vivo are also potential future directions for research.
Conclusion:
In conclusion, MTPEE is a versatile molecule with potential applications in the field of medicinal chemistry and drug discovery. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on MTPEE and its derivatives may lead to the development of novel drugs for the treatment of various diseases.
Synthesemethoden
MTPEE can be synthesized using various methods, including the reaction of 1-(2-m-tolylcarbamoyl-ethyl)-piperidine-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine. Another method involves the reaction of 1-(2-m-tolylcarbamoyl-ethyl)-piperidine-3-carboxylic acid with thionyl chloride followed by the reaction with ethanol. The yield and purity of the final product depend on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
MTPEE has a wide range of scientific research applications, including its use as a building block for the synthesis of various piperidine derivatives with potential biological activities. It has been used as a precursor for the synthesis of compounds with anti-inflammatory, analgesic, and anticonvulsant activities. MTPEE has also been used as a starting material for the synthesis of compounds with potential antitumor and antiviral activities.
Eigenschaften
Produktname |
1-(2-m-Tolylcarbamoyl-ethyl)-piperidine-3-carboxylic acid ethyl ester |
|---|---|
Molekularformel |
C18H26N2O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
ethyl 1-[3-(3-methylanilino)-3-oxopropyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C18H26N2O3/c1-3-23-18(22)15-7-5-10-20(13-15)11-9-17(21)19-16-8-4-6-14(2)12-16/h4,6,8,12,15H,3,5,7,9-11,13H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
NSJXBABFOYQLBM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC=CC(=C2)C |
Kanonische SMILES |
CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide](/img/structure/B248060.png)

![3-[(cyclopropylmethyl)(propyl)amino]-N-(4-fluorophenyl)propanamide](/img/structure/B248064.png)
![3-[butyl(methyl)amino]-N-(4-fluorophenyl)propanamide](/img/structure/B248065.png)
![N-(3,4-dimethylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B248067.png)


![Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B248072.png)

![N-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248076.png)
![Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248077.png)
![N-(3,4-dimethylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248080.png)
